

# YYA-021: A Technical Overview of a Novel HIV-1 Entry Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YYA-021

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## Abstract

**YYA-021** is a novel small-molecule CD4 mimic that demonstrates potent anti-HIV activity by inhibiting viral entry. This document provides a technical guide to the discovery and development timeline of **YYA-021**, summarizing its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

The entry of the human immunodeficiency virus type 1 (HIV-1) into host cells is a critical first step in its lifecycle, initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells.<sup>[1]</sup> Disrupting this interaction is a key strategy in the development of antiretroviral therapies. **YYA-021** has emerged as a promising candidate in this class of drugs, acting as a competitive inhibitor of the gp120-CD4 interaction.<sup>[1][2]</sup> This document details the available information on its development.

## Discovery and Development Timeline

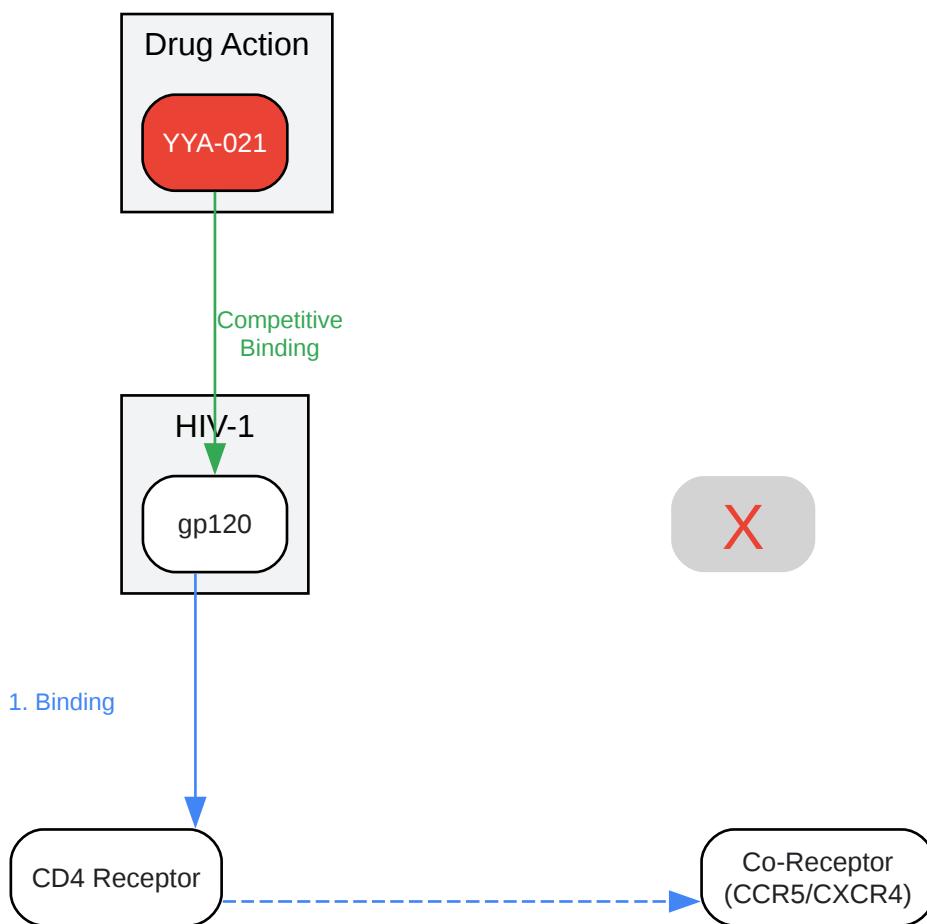
Based on available literature, the development of **YYA-021** can be outlined as follows:

- Prior to 2013: Initial discovery and synthesis of **YYA-021** as a small-molecule CD4 mimic. The exact date and discovery details are not publicly available in the search results.
- 2013: Publication of key preclinical studies. Research by Hashimoto C, et al. detailed the pharmacokinetic profile of **YYA-021** in rats and rhesus macaques.[\[1\]](#) Concurrently, work by Otsuki H, et al. demonstrated its ability to enhance the neutralization sensitivity of a simian-human immunodeficiency virus (SHIV) strain.[\[1\]](#)
- 2016: Further characterization by Mizuguchi T, et al. highlighted **YYA-021** as a minimally cytotoxic CD4 mimic with high anti-HIV activity.[\[3\]](#)

## Mechanism of Action

**YYA-021** functions as a CD4 mimic, competitively binding to the HIV-1 envelope glycoprotein gp120 at the same site as the native CD4 receptor.[\[4\]](#) This binding event sterically hinders the attachment of the virus to host cells, thereby preventing the conformational changes in gp120 necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and membrane fusion.[\[4\]](#) This mechanism effectively blocks HIV-1 entry into host cells.

## Signaling Pathway Diagram



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Caption: Mechanism of HIV-1 entry inhibition by **YYA-021**.

## Preclinical Data

### In Vitro Studies

**YYA-021** has demonstrated potent anti-HIV activity with low cytotoxicity in cell-based assays. [4] It effectively inhibits the entry of both SHIV and HIV-1 pseudotyped viruses in TZM-bl cells. [1] A key finding is the synergistic effect of **YYA-021** with the anti-V3 loop monoclonal antibody KD-247. In the presence of 20  $\mu$ M of **YYA-021**, the concentration of KD-247 required for 50% neutralization of HIV-1 MNA was significantly reduced (from 50  $\mu$ g/ml to <0.05  $\mu$ g/ml). [1]

### In Vivo Pharmacokinetics

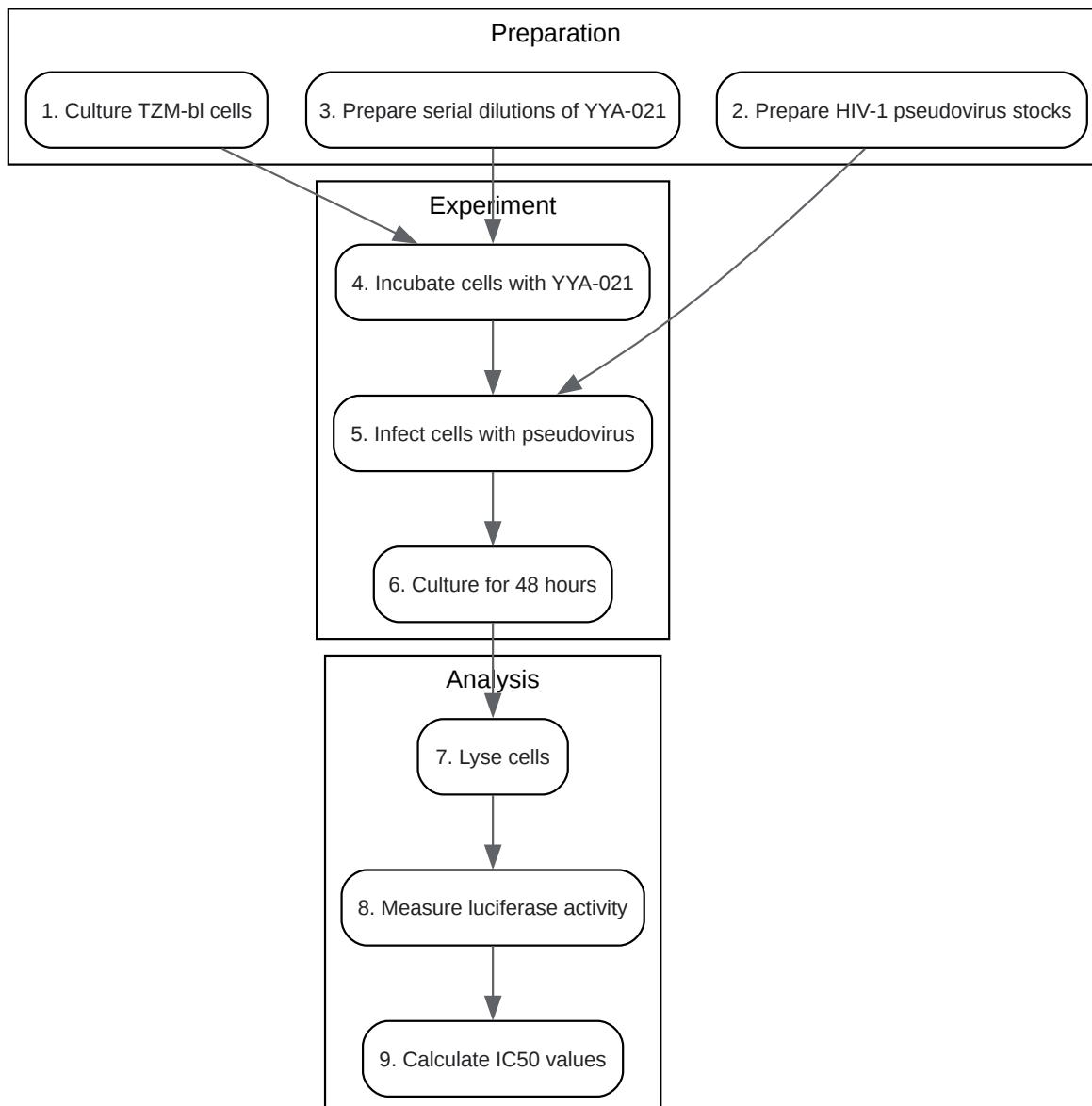
Pharmacokinetic studies have been conducted in both rats and rhesus macaques. [1]

Species	Maximum Tolerated Dose (HCl salt)	Administration	Key Findings
Jcl:SD Rats	2.5 mg	Intravenous	Widespread tissue distribution due to hydrophobicity, moderate half-life.[1]
Rhesus Macaque	35.3 mg	Intravenous	Widespread tissue distribution, moderate half-life, favorable tolerability.[1]

## Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following represents a generalized workflow based on the available information.

### In Vitro HIV Entry Assay Workflow



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Caption: Generalized workflow for an in vitro HIV entry assay.

## Conclusion

**YYA-021** is a promising small-molecule HIV-1 entry inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to act synergistically with other antiretroviral agents warrants further investigation. The development of **YYA-021** represents a significant step forward in the quest for novel HIV therapies. Further studies are needed to fully elucidate its clinical potential.

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